CAY10464

Description

Properties

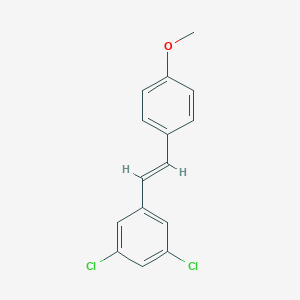

IUPAC Name |

1,3-dichloro-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2O/c1-18-15-6-4-11(5-7-15)2-3-12-8-13(16)10-14(17)9-12/h2-10H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDVZIQMQLZBUKX-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of CAY10464

For Immediate Release: A Deep Dive into the Antagonistic Action of CAY10464 on the Aryl Hydrocarbon Receptor Signaling Pathway

GRAND CAYMAN, Cayman Islands – In the intricate landscape of cellular signaling, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical regulator of xenobiotic metabolism, immune responses, and tumorigenesis. A potent and selective antagonist of this receptor, this compound, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of the mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals.

This compound, a stilbene (B7821643) derivative of resveratrol, exhibits high-affinity binding to the AhR, effectively blocking the downstream signaling cascade initiated by receptor agonists. Its primary mechanism involves the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1) mRNA, a key enzyme involved in the metabolism of various endogenous and exogenous compounds.[1][2][3]

Core Mechanism of Action: Competitive Antagonism of the AhR

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. In its quiescent state, the AhR resides in the cytoplasm as part of a protein complex. Upon binding of an agonist, such as a xenobiotic compound, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs). This binding event initiates the transcription of target genes, most notably CYP1A1.

This compound disrupts this process by competing with agonists for binding to the AhR. By occupying the ligand-binding pocket of the receptor, this compound prevents the conformational changes necessary for nuclear translocation and subsequent gene transcription. This antagonistic action effectively silences the AhR signaling pathway.

Quantitative Profile of this compound

The potency and selectivity of this compound have been quantified in various studies. A summary of the key quantitative data is presented below.

| Parameter | Value | Species/System | Reference |

| Ki | 1.4 nM | Rabbit liver cytosol | [4] |

| Estrogen Receptor Ligand Activity | Inactive at 100 µM | Not specified | [4] |

The AhR Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical AhR signaling pathway and the specific point at which this compound exerts its inhibitory effect.

Experimental Protocols

A foundational experiment to determine the antagonistic properties of this compound involves a competitive binding assay. The following provides a generalized protocol based on the principles of such assays.

Objective: To determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.

Materials:

-

Rabbit liver cytosol preparation (as a source of AhR)

-

Radiolabeled AhR agonist (e.g., [³H]TCDD)

-

This compound

-

Scintillation fluid

-

Scintillation counter

-

Buffer solutions

-

Glass fiber filters

Methodology:

-

Preparation of Cytosol: Rabbit liver is homogenized and centrifuged to isolate the cytosolic fraction containing the AhR.

-

Competitive Binding Assay:

-

A constant concentration of the radiolabeled agonist is incubated with the cytosol preparation in the presence of increasing concentrations of this compound.

-

The reaction is allowed to reach equilibrium.

-

The mixture is then passed through glass fiber filters to separate the protein-bound radiolabel from the unbound radiolabel.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

-

Data Analysis:

-

The amount of bound radiolabel is plotted against the concentration of this compound.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled agonist) is determined from the resulting dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radiolabeled ligand.

-

Experimental Workflow for Assessing this compound Activity

The logical flow for evaluating the efficacy of this compound as an AhR antagonist is depicted in the following diagram.

Conclusion and Future Directions

This compound is a well-characterized, potent, and selective antagonist of the Aryl Hydrocarbon Receptor. Its mechanism of action, centered on the competitive inhibition of agonist binding and subsequent blockade of the AhR signaling pathway, makes it a valuable tool for studying the physiological and pathological roles of this receptor. The potential antitumor activity of this compound, likely stemming from its ability to inhibit CYP1A1 expression, warrants further investigation in preclinical and clinical settings for cancer and other metabolic diseases.[1][2][3] Future research should focus on elucidating the full spectrum of its downstream effects and its therapeutic potential in various disease models.

References

CAY10464: An In-Depth Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CAY10464, a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). This compound, also known as (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene, is a stilbene (B7821643) derivative of resveratrol (B1683913) designed to selectively modulate AhR activity. This document details its mechanism of action, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the associated signaling pathways and experimental workflows.

Core Quantitative Data

The following table summarizes the key quantitative data for this compound, establishing its potency and selectivity as an AhR antagonist.

| Parameter | Value | Species/System | Assay Type | Reference |

| Binding Affinity (Ki) | 1.4 nM | Rabbit Liver Cytosol | Competitive Radioligand Binding Assay | [1] |

| Estrogen Receptor α (ERα) Binding | Inactive | Human Recombinant | Competitive Binding Assay | [1] |

| Estrogen Receptor β (ERβ) Binding | Inactive | Human Recombinant | Competitive Binding Assay | [1] |

| CYP1A1 mRNA Expression Inhibition | Effective at 100 nM | Human Hepatoma (HepG2) Cells | Gene Expression Analysis | [2] |

Mechanism of Action

This compound functions as a direct competitive antagonist of the Aryl Hydrocarbon Receptor. It binds with high affinity to the ligand-binding pocket of the AhR, preventing the binding of endogenous and exogenous agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD). By occupying the receptor without initiating the conformational changes required for activation, this compound effectively blocks the downstream signaling cascade. This includes the translocation of the AhR to the nucleus, its heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and the subsequent binding of this complex to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as CYP1A1. The net effect is the inhibition of the transcriptional activation of these target genes.

Signaling Pathway

The canonical AhR signaling pathway and the antagonistic action of this compound are depicted below.

Caption: Canonical AhR signaling pathway and antagonism by this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Competitive Radioligand Binding Assay for AhR

This protocol is used to determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.

Workflow:

Caption: Workflow for the competitive radioligand binding assay.

Detailed Methodology:

-

Preparation of Cytosol: Rabbit liver cytosol is prepared as a source of the Aryl Hydrocarbon Receptor.

-

Incubation: A constant concentration of the radiolabeled AhR agonist, [³H]-TCDD, is incubated with the liver cytosol in the presence of increasing concentrations of unlabeled this compound. A control group with no this compound is included to determine total binding, and a non-specific binding group containing a large excess of unlabeled TCDD is also included.

-

Equilibration: The incubation is carried out for a sufficient time (e.g., 18 hours) at a low temperature (e.g., 4°C) to allow the binding to reach equilibrium.

-

Separation: A suspension of dextran-coated charcoal is added to the incubation mixture. The charcoal binds to the free, unbound radioligand.

-

Quantification: The mixture is centrifuged, and the supernatant, containing the AhR-bound radioligand, is collected. The amount of radioactivity in the supernatant is quantified using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-TCDD (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.[1]

AhR-Mediated Gene Expression Assay (Cell-Based)

This protocol assesses the ability of this compound to antagonize the agonist-induced expression of AhR target genes, such as CYP1A1, in a cellular context.

Workflow:

Caption: Workflow for the AhR-mediated gene expression assay.

Detailed Methodology:

-

Cell Culture: Human hepatoma (HepG2) cells, which endogenously express the AhR, are cultured in appropriate media and conditions.

-

Pre-treatment: Cells are pre-treated with this compound at various concentrations for a short period (e.g., 1 hour) to allow for cell penetration and receptor binding.

-

Agonist Treatment: An AhR agonist, such as TCDD or Benzo[a]pyrene, is then added to the cell culture medium at a concentration known to induce a robust response.

-

Incubation: The cells are incubated for a period sufficient to allow for the transcriptional activation and accumulation of the target mRNA (e.g., 24 hours).

-

RNA Isolation: Total RNA is extracted from the cells using a suitable RNA isolation kit.

-

qRT-PCR: The expression level of the target gene (CYP1A1) and a housekeeping gene (for normalization) are quantified using quantitative real-time polymerase chain reaction (qRT-PCR).

-

Data Analysis: The relative expression of CYP1A1 mRNA is calculated and compared between the agonist-only treated group and the groups treated with the agonist plus this compound. A dose-dependent decrease in CYP1A1 mRNA levels in the presence of this compound indicates its antagonistic activity.[2]

Conclusion

This compound is a well-characterized, high-affinity antagonist of the Aryl Hydrocarbon Receptor. Its selectivity and potency make it a valuable tool for researchers investigating the physiological and pathophysiological roles of the AhR. The experimental protocols and data presented in this guide provide a solid foundation for the design and interpretation of studies utilizing this compound in the fields of toxicology, immunology, and drug development.

References

CAY10464 (CAS Number 688348-37-0): A Technical Guide to a Potent and Selective Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464, with CAS number 688348-37-0, is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR). Identified as compound 4j in the seminal work by de Medina et al., this stilbene (B7821643) derivative demonstrates high affinity for the AhR with a Ki of 1.4 nM.[1] Notably, it is devoid of affinity for the estrogen receptor, highlighting its selectivity.[1] this compound serves as a valuable tool for investigating the physiological and pathophysiological roles of the AhR signaling pathway. Its ability to inhibit the expression of downstream targets, such as Cytochrome P450 1A1 (CYP1A1), makes it a compound of interest in toxicology, oncology, and immunology research. This guide provides a comprehensive overview of the technical data and experimental methodologies associated with this compound.

Physicochemical and Biological Properties

This compound is a synthetic, small molecule stilbene derivative with the formal name 1,3-dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]-benzene.[1] Its primary mechanism of action is the competitive antagonism of the Aryl Hydrocarbon Receptor.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound.

| Parameter | Value | Assay Conditions | Reference |

| CAS Number | 688348-37-0 | N/A | [1] |

| Molecular Formula | C₁₅H₁₂Cl₂O | N/A | [1] |

| Molecular Weight | 279.2 g/mol | N/A | [1] |

| Ki for AhR | 1.4 nM | Rabbit liver cytosol preparation | [1] |

| Estrogen Receptor (ER) Affinity | Inactive at 100 µM | Not specified | [1] |

| CYP1A1 mRNA Expression | Inhibits expression at 100 nM | HepG2 cells |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the activity of this compound.

Aryl Hydrocarbon Receptor (AhR) Competitive Binding Assay

This protocol is based on the methodology for determining the binding affinity of compounds to the AhR.

-

Objective: To determine the binding affinity (Ki) of this compound for the Aryl Hydrocarbon Receptor.

-

Materials:

-

Rabbit liver cytosol preparation (as a source of AhR)

-

Radiolabeled AhR agonist (e.g., [³H]-TCDD)

-

This compound

-

Incubation buffer

-

Scintillation fluid and counter

-

-

Procedure:

-

Prepare a series of dilutions of this compound.

-

In a multi-well plate, combine the rabbit liver cytosol preparation with a fixed concentration of the radiolabeled AhR agonist.

-

Add the different concentrations of this compound to the wells. Include a control group with no this compound.

-

Incubate the plate to allow for competitive binding to reach equilibrium.

-

Separate the bound from the unbound radioligand using a suitable method (e.g., filtration or charcoal adsorption).

-

Quantify the amount of bound radioligand in each well using a scintillation counter.

-

The Ki value is calculated from the IC50 value (the concentration of this compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

-

CYP1A1 mRNA Expression Analysis in HepG2 Cells

This protocol outlines the methodology to assess the antagonistic effect of this compound on AhR-mediated gene expression.

-

Objective: To determine the effect of this compound on the expression of the AhR target gene, CYP1A1.

-

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

AhR agonist (e.g., Benzo[a]pyrene)

-

This compound

-

RNA extraction kit

-

Reverse transcriptase and reagents for cDNA synthesis

-

Quantitative PCR (qPCR) machine and reagents (e.g., SYBR Green or TaqMan probes for CYP1A1 and a housekeeping gene)

-

-

Procedure:

-

Culture HepG2 cells to a suitable confluency in multi-well plates.

-

Treat the cells with this compound (e.g., at 100 nM) for a predetermined pre-incubation period.

-

Following pre-incubation, add a known AhR agonist to the wells to induce CYP1A1 expression. Include control groups (vehicle control, agonist alone, this compound alone).

-

Incubate the cells for a sufficient period to allow for mRNA transcription.

-

Harvest the cells and extract total RNA using a commercial kit.

-

Synthesize cDNA from the extracted RNA using reverse transcriptase.

-

Perform qPCR to quantify the relative expression levels of CYP1A1 mRNA, normalized to a housekeeping gene.

-

Analyze the data to determine the extent of inhibition of agonist-induced CYP1A1 expression by this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

References

CAY10464: A Technical Guide to a Selective Aryl Hydrocarbon Receptor (AhR) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in various physiological and pathological processes, including cancer. This document provides a comprehensive overview of the available technical data on this compound, with a focus on its biochemical activity and in vitro effects. While in vivo data on pharmacokinetics, efficacy, and toxicology are not currently available in the public domain, this guide summarizes the foundational knowledge of this compound and the general methodologies relevant to its study.

Core Compound Data

This compound is a stilbene (B7821643) derivative that has been identified as a high-affinity ligand for the AhR. Its primary mechanism of action is the competitive inhibition of ligand binding to the AhR, thereby preventing the downstream transcriptional activation of target genes.

| Parameter | Value | Reference |

| Chemical Name | (E)-1-(4'-methoxyphenyl)-2-(3,5-dichlorophenyl)ethene | [1] |

| Molecular Formula | C₁₅H₁₂Cl₂O | [1] |

| Molecular Weight | 279.16 g/mol | [1] |

| Binding Affinity (Ki) | 1.4 nM | [1] |

| Receptor Selectivity | Selective for AhR; devoid of affinity for the Estrogen Receptor (ER) | [1] |

In Vitro Activity

The primary reported in vitro activity of this compound is the inhibition of the expression of Cytochrome P450 1A1 (CYP1A1), a well-characterized AhR target gene.

| Cell Line | Assay | Effect of this compound | Reference |

| HepG2 (Human hepatocellular carcinoma) | CYP1A1 mRNA expression | Inhibition of agonist-induced CYP1A1 mRNA expression | [1] |

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the context in which this compound operates, the following diagrams illustrate the canonical AhR signaling pathway and a general workflow for characterizing AhR modulators.

Caption: Canonical AhR Signaling Pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the characterization of an AhR modulator like this compound.

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize AhR inhibitors. The specific parameters for the experiments that generated the existing this compound data are not publicly available.

Competitive Radioligand Binding Assay for AhR

Objective: To determine the binding affinity (Ki) of a test compound for the AhR by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Test compound (e.g., this compound)

-

Radiolabeled AhR ligand (e.g., [³H]2,3,7,8-tetrachlorodibenzo-p-dioxin, [³H]TCDD)

-

Cytosolic protein extract from a source rich in AhR (e.g., rabbit liver cytosol)

-

Assay buffer (e.g., MDEG buffer: 25 mM MOPS, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, pH 7.5)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and vials

-

Liquid scintillation counter

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of the unlabeled test compound in the assay buffer.

-

Prepare a working solution of the radiolabeled ligand at a concentration near its dissociation constant (Kd).

-

-

Binding Reaction:

-

In microcentrifuge tubes, combine the cytosolic protein extract with the assay buffer.

-

Add varying concentrations of the unlabeled test compound.

-

Include controls for total binding (no competitor) and non-specific binding (a saturating concentration of a high-affinity unlabeled ligand).

-

Initiate the binding reaction by adding the radiolabeled ligand to all tubes.

-

Incubate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

-

Separation of Bound and Free Ligand:

-

Add cold HAP slurry to each tube to adsorb the receptor-ligand complexes.

-

Incubate on ice with intermittent mixing.

-

Centrifuge to pellet the HAP.

-

Discard the supernatant containing the unbound ligand.

-

Wash the HAP pellet with cold wash buffer.

-

-

Quantification:

-

Resuspend the final HAP pellet in scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[2]

-

Quantification of CYP1A1 mRNA Expression in HepG2 Cells by RT-qPCR

Objective: To measure the effect of an AhR modulator on the transcript levels of the target gene CYP1A1.

Materials:

-

HepG2 cells

-

Cell culture medium and supplements

-

Test compound (e.g., this compound)

-

AhR agonist (e.g., TCDD or Benzo[a]pyrene)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers for CYP1A1 and a housekeeping gene (e.g., GAPDH or ACTB)

-

Real-time PCR instrument

Procedure:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to a suitable confluency in multi-well plates.

-

Treat cells with the test compound at various concentrations, an AhR agonist as a positive control, and a vehicle control. For antagonist testing, co-treat with the agonist and the test compound.

-

Incubate for a predetermined time (e.g., 24 hours).

-

-

RNA Extraction:

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

-

Quantitative PCR (qPCR):

-

Prepare qPCR reactions containing the cDNA template, qPCR master mix, and specific primers for CYP1A1 and the housekeeping gene.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for CYP1A1 and the housekeeping gene in each sample.

-

Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of CYP1A1 to the housekeeping gene and then to the vehicle control.

-

Future Directions

The potent and selective AhR antagonism of this compound makes it a valuable research tool for elucidating the roles of the AhR in various biological processes. However, to fully assess its therapeutic potential, further studies are required. The lack of publicly available in vivo data represents a significant gap in the current understanding of this compound. Future research should focus on:

-

Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in relevant animal models.

-

In vivo efficacy studies: Evaluating the anti-tumor activity of this compound in various cancer xenograft or syngeneic models.

-

Toxicology and safety assessment: Establishing the maximum tolerated dose (MTD) and identifying any potential adverse effects.

The generation of this data will be critical in determining the translational potential of this compound as a novel therapeutic agent.

References

CAY10464: A Technical Guide to a Potent Aryl Hydrocarbon Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a range of physiological and pathological processes, including cancer. This technical guide provides an in-depth overview of the function and mechanism of action of this compound, with a focus on its potential as an anti-tumor agent. Detailed experimental protocols and a summary of its biochemical and cellular activities are presented to facilitate further research and drug development efforts.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a member of the basic helix-loop-helix/Per-ARNT-Sim (bHLH/PAS) family of transcription factors.[1][2] While historically known for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), emerging evidence has highlighted its role in cancer progression.[1][3] The AhR signaling pathway can influence cell proliferation, apoptosis, and cell cycle regulation, making it a compelling target for cancer therapy.[1][4][5]

This compound has emerged as a high-affinity AhR antagonist, offering a valuable tool to probe the function of the AhR and as a potential therapeutic candidate.[6] This guide will detail the current understanding of this compound's mechanism of action, its effects on downstream signaling, and provide practical guidance for its use in a research setting.

Mechanism of Action: The Aryl Hydrocarbon Receptor Signaling Pathway

The canonical AhR signaling pathway is initiated by the binding of a ligand to the cytosolic AhR complex, which is associated with chaperone proteins such as heat shock protein 90 (HSP90).[7] Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.[2] In the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[2] This AhR-ARNT complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby modulating their transcription.[8] One of the most well-characterized target genes is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[9]

This compound functions as a competitive antagonist, binding to the AhR with high affinity and preventing the binding of agonist ligands.[6] This blockade inhibits the nuclear translocation of the AhR and the subsequent transcription of its target genes.

In addition to the canonical pathway, the AhR can also engage in non-canonical signaling, interacting with other pathways such as NF-κB and influencing cellular processes independent of XRE-mediated transcription.[4] The antagonistic action of this compound is expected to modulate these non-canonical pathways as well, although this remains an active area of investigation.

Figure 1: Canonical AhR Signaling Pathway and the inhibitory action of this compound.

Quantitative Data

This compound exhibits high-affinity binding to the Aryl Hydrocarbon Receptor and potent functional antagonism.

| Parameter | Value | Assay Conditions | Reference |

| Binding Affinity (Ki) | 1.4 nM | Rabbit liver cytosol preparations | [6] |

| Functional Activity | Inhibits CYP1A1 mRNA expression | 100 nM in HepG2 cells | [6] |

| Functional Activity | Reverses the suppressive effect of Benzo[a]pyrene on apolipoprotein A-I (apo A-I) gene expression | HepG2 cells | [6][8] |

Downstream Effects in Cancer

The antagonism of the AhR signaling pathway by this compound has several potential downstream effects that contribute to its anti-tumor activity.

Inhibition of Cell Proliferation

Activation of the AhR has been linked to increased cell proliferation in some cancer types.[5] By blocking AhR signaling, antagonists like this compound can lead to a decrease in the expression of genes that promote cell cycle progression.[4][5]

Induction of Apoptosis

The AhR has been shown to mediate resistance to apoptosis in breast cancer cells.[3][10] AhR antagonists can therefore sensitize cancer cells to apoptotic stimuli.[3][10] This can occur through the modulation of pro- and anti-apoptotic proteins.[4]

Cell Cycle Arrest

AhR signaling can influence cell cycle checkpoints.[4][7] Inhibition of this pathway by antagonists can lead to cell cycle arrest, preventing cancer cells from dividing.[4] For instance, some AhR antagonists have been shown to induce G2/M phase arrest by modulating the levels of proteins such as CDC2 and cyclin B1.[4]

References

- 1. Role of AhR in positive regulation of cell proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The aryl hydrocarbon receptor (AhR) in the regulation of cell–cell contact and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of apolipoprotein A-I gene by the aryl hydrocarbon receptor: a potential mechanism for smoking-associated hypoalphalipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The aryl hydrocarbon receptor (AhR) mediates resistance to apoptosis induced in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist in Cancer Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in the regulation of various physiological and pathological processes, including cancer. With a high affinity for the AhR, exhibiting a Ki of 1.4 nM, this compound serves as a critical tool for investigating the role of the AhR signaling pathway in tumorigenesis and as a potential therapeutic agent. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its application in cancer research, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Core Mechanism of Action

This compound exerts its biological effects by competitively binding to the AhR, thereby preventing the binding of endogenous and exogenous agonists. This antagonism blocks the subsequent translocation of the AhR to the nucleus, its dimerization with the AhR Nuclear Translocator (ARNT), and the transcription of target genes, most notably the cytochrome P450 family member, CYP1A1. The inhibition of CYP1A1 expression is a hallmark of AhR antagonism and a key indicator of this compound's activity.

Quantitative Data Summary

| Cell Line | Compound | Concentration | Effect | Reference |

| HepG2 | This compound | 100 nM | Inhibition of CYP1A1 mRNA expression | [1] |

| HepG2 | This compound | 100 nM | Reversal of Benzo[a]pyrene-induced suppression of apolipoprotein A-I (apoA-I) gene expression | [1] |

Signaling Pathways

The primary signaling pathway modulated by this compound is the Aryl Hydrocarbon Receptor (AhR) signaling cascade. The following diagram illustrates the canonical AhR pathway and the point of intervention by this compound.

Caption: Canonical AhR signaling pathway and antagonism by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound in cancer research. These are generalized protocols that should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 9-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results and determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%).

Western Blot Analysis for Protein Expression

This protocol is used to determine the effect of this compound on the expression levels of specific proteins, such as those involved in the AhR pathway or apoptosis.

Materials:

-

Cancer cells treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AhR, anti-CYP1A1, anti-cleaved PARP)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (RT-qPCR) for Gene Expression

This protocol is used to measure the effect of this compound on the mRNA expression levels of target genes, such as CYP1A1.

Materials:

-

Cancer cells treated with this compound

-

RNA extraction kit (e.g., TRIzol or column-based kits)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Gene-specific primers for the target gene (e.g., CYP1A1) and a reference gene (e.g., GAPDH, ACTB)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction: Extract total RNA from treated and control cells.

-

RNA Quantification and Quality Control: Measure the RNA concentration and assess its purity (A260/A280 ratio).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, qPCR master mix, and gene-specific primers.

-

Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. The cycling conditions will depend on the instrument and master mix used.

-

Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the reference gene expression.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for studying the effects of this compound in cancer research.

Caption: Workflow for assessing the in vitro efficacy of this compound.

References

CAY10464: A Potent Aryl Hydrocarbon Receptor Antagonist for Metabolic Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. The underlying pathophysiology of these conditions is complex, involving a web of genetic, environmental, and lifestyle factors. A key player that has emerged in the regulation of metabolic homeostasis is the Aryl Hydrocarbon Receptor (AhR). Initially studied for its role in mediating the toxicity of environmental pollutants, the AhR is now recognized as a critical regulator of diverse physiological processes, including immune responses, cell differentiation, and metabolism.

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor, with a reported Ki of 1.4 nM in rabbit liver cytosol preparations.[1] Its high affinity and selectivity make it a valuable research tool for elucidating the role of AhR in various biological systems and a potential therapeutic candidate for diseases where AhR signaling is dysregulated. This technical guide will delve into the established link between AhR and metabolic diseases, the therapeutic potential of AhR antagonism, and provide detailed experimental protocols for investigating compounds like this compound in this context.

The Aryl Hydrocarbon Receptor in Metabolic Homeostasis

The AhR is a ligand-activated transcription factor that, upon binding to a diverse array of molecules, translocates to the nucleus and regulates the expression of a wide range of genes. While historically associated with xenobiotic metabolism, emerging evidence strongly implicates AhR signaling in the control of glucose and lipid metabolism.

Activation of the AhR by environmental toxins and certain endogenous ligands has been linked to an increased risk of developing metabolic disorders. Conversely, studies utilizing genetic knockout models and pharmacological antagonists have demonstrated that inhibition of AhR signaling can be protective against diet-induced obesity, insulin (B600854) resistance, and hepatic steatosis. This suggests that targeting the AhR with antagonists like this compound could be a viable therapeutic strategy for metabolic diseases.

The Promise of AhR Antagonists in Metabolic Disease

Research utilizing various AhR antagonists has provided compelling evidence for their therapeutic potential in metabolic disorders. Studies in animal models have shown that treatment with AhR antagonists can prevent weight gain, reduce adiposity, and improve glucose tolerance in the context of a high-fat diet.

Table 1: Effects of AhR Antagonists in Preclinical Models of Metabolic Disease

| AhR Antagonist | Model System | Key Findings | Reference |

| α-Naphthoflavone | C57BL/6J mice on a Western diet | Prevented and reversed diet-induced obesity and liver steatosis. | [1](--INVALID-LINK--) |

| CH-223191 | C57BL/6J mice on a Western diet | Reduced obesity and adiposity, and ameliorated liver steatosis. | [2](--INVALID-LINK--) |

| HBU651 | High-fat diet-induced obese mice | Alleviated obesity, insulin resistance, glucose intolerance, and dyslipidemia. | [3](--INVALID-LINK--) |

While direct studies on this compound in metabolic disease models are not yet widely published, its high potency as an AhR antagonist suggests it could elicit similar or even more pronounced beneficial effects.

Key Signaling Pathways

The mechanism by which AhR antagonism improves metabolic health is multifaceted. It involves the regulation of key genes involved in lipid metabolism, glucose homeostasis, and inflammation. The following diagrams illustrate the canonical AhR signaling pathway and a proposed workflow for evaluating AhR antagonists like this compound.

Caption: Canonical AhR Signaling Pathway.

Caption: Workflow for this compound Evaluation.

Experimental Protocols

The following are generalized protocols that can be adapted for the investigation of this compound in the context of metabolic disease.

In Vitro: AhR Reporter Gene Assay

Objective: To determine the antagonistic activity of this compound on the AhR signaling pathway in a cell-based system.

Materials:

-

Human hepatoma cell line (e.g., HepG2) stably transfected with an AhR-responsive luciferase reporter plasmid.

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound.

-

A known AhR agonist (e.g., TCDD or β-naphthoflavone).

-

Luciferase assay reagent.

-

96-well cell culture plates.

-

Luminometer.

Procedure:

-

Seed the transfected HepG2 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Add a fixed, sub-maximal concentration of the AhR agonist to the wells. Include appropriate controls (vehicle control, agonist-only control).

-

Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.

-

Calculate the percent inhibition of agonist-induced luciferase activity for each concentration of this compound and determine the IC50 value.

In Vivo: Diet-Induced Obesity Mouse Model

Objective: To evaluate the in vivo efficacy of this compound in preventing or reversing diet-induced obesity and associated metabolic dysfunctions.

Materials:

-

Male C57BL/6J mice (5-6 weeks old).

-

High-fat diet (HFD; e.g., 60% kcal from fat).

-

Standard chow diet.

-

This compound.

-

Vehicle for this compound administration (e.g., corn oil).

-

Metabolic cages.

-

Glucometer and insulin ELISA kit.

-

Equipment for body composition analysis (e.g., DEXA or NMR).

Procedure (Prevention Study):

-

Acclimatize mice for one week on a standard chow diet.

-

Randomly assign mice to experimental groups (e.g., Chow + Vehicle, HFD + Vehicle, HFD + this compound).

-

Administer this compound or vehicle daily via oral gavage or by incorporating it into the diet.

-

Provide the respective diets (chow or HFD) ad libitum.

-

Monitor body weight and food intake 2-3 times per week.

-

Perform metabolic assessments at regular intervals (e.g., every 4 weeks):

-

Glucose tolerance test (GTT).

-

Insulin tolerance test (ITT).

-

Fasting blood glucose and insulin levels.

-

-

At the end of the study (e.g., 12-16 weeks), euthanize the mice and collect blood and tissues (liver, adipose tissue, muscle) for further analysis (histology, gene expression, etc.).

Procedure (Reversal Study):

-

Induce obesity in mice by feeding them a high-fat diet for a specified period (e.g., 8-10 weeks).

-

Establish a baseline for body weight and metabolic parameters.

-

Randomize the obese mice into treatment groups (e.g., HFD + Vehicle, HFD + this compound).

-

Initiate treatment with this compound or vehicle while continuing the high-fat diet.

-

Monitor body weight, food intake, and metabolic parameters as described in the prevention study.

-

Collect tissues for analysis at the end of the treatment period.

Conclusion

The Aryl Hydrocarbon Receptor has emerged as a significant regulator of metabolic homeostasis, with its overactivation contributing to the pathogenesis of metabolic diseases. This compound, as a potent and selective AhR antagonist, holds considerable promise as a research tool and a potential therapeutic agent. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the efficacy of this compound and other AhR antagonists in the context of obesity, diabetes, and related metabolic disorders. Further research in this area is crucial to unlock the full therapeutic potential of targeting the AhR signaling pathway.

References

CAY10464: A Technical Guide to its Antagonistic Effect on CYP1A1 Expression

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effect of CAY10464 on the expression of Cytochrome P450 1A1 (CYP1A1). This compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a key regulator of CYP1A1 transcription. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes the underlying molecular pathways.

Core Mechanism of Action

This compound exerts its inhibitory effect on CYP1A1 expression by antagonizing the Aryl Hydrocarbon Receptor (AhR). Under normal physiological conditions, the binding of an agonist to AhR triggers a signaling cascade that leads to the transcriptional activation of the CYP1A1 gene. This compound, by acting as an antagonist, prevents this activation and the subsequent expression of the CYP1A1 enzyme.

The AhR is a ligand-activated transcription factor that, in its inactive state, resides in the cytoplasm in a complex with chaperone proteins such as Heat Shock Protein 90 (Hsp90), AhR-interacting protein (AIP), and p23.[1][2][3] Upon binding of an agonist, the AhR complex translocates to the nucleus, where it dissociates from its chaperones and forms a heterodimer with the AhR Nuclear Translocator (ARNT).[1][2][3] This AhR/ARNT heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter region of target genes, including CYP1A1, initiating their transcription.[1][2][3]

This compound, with a high affinity for AhR, competitively blocks the binding of agonists, thereby preventing the nuclear translocation and transcriptional activity of the AhR/ARNT complex. This leads to a downstream reduction in CYP1A1 mRNA and subsequent protein expression.

Quantitative Data

This compound has been identified as a high-affinity AhR antagonist. The available quantitative data on its effect on CYP1A1 expression is summarized below.

| Compound | Parameter | Value | Cell Line | Notes | Reference |

| This compound | K_i_ (AhR binding) | 1.4 nM | Rabbit liver cytosol | A measure of the compound's binding affinity to the Aryl Hydrocarbon Receptor. | [4] |

| This compound | Inhibition of CYP1A1 mRNA expression | Effective at 100 nM | HepG2 | This concentration was shown to inhibit CYP1A1 mRNA expression and reverse the suppressive effect of Benzo[a]pyrene (B130552) on apolipoprotein A-I (apo A-I) gene expression. | [4] |

| Amiodarone + this compound | Inhibition of CYP1A1/CYP1A2 activity | Effective | HepG2 | Cotreatment with this compound effectively inhibited Amiodarone-induced CYP1A1 and CYP1A2 activity. | [5][6] |

Note: A comprehensive literature search did not yield a full dose-response curve or a specific IC50 value for the inhibition of CYP1A1 expression by this compound.

Signaling Pathway

The following diagram illustrates the canonical AhR signaling pathway and the point of intervention for the antagonist this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on CYP1A1 expression in a human hepatoma cell line, such as HepG2. These protocols are based on standard techniques reported in the literature.

Cell Culture and Treatment

-

Cell Line: Human Hepatocellular Carcinoma (HepG2) cells.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed HepG2 cells in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction).

-

Allow cells to adhere and reach 70-80% confluency.

-

For antagonist studies, pre-treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) for 1-2 hours.

-

Following pre-treatment, add a known AhR agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) at 1 nM or benzo[a]pyrene (B[a]P) at 1 µM, to induce CYP1A1 expression.

-

Include appropriate controls: vehicle control (e.g., DMSO), agonist-only control, and this compound-only controls.

-

Incubate the cells for a specified duration (e.g., 6-24 hours for mRNA analysis, 24-48 hours for protein analysis).

-

Quantitative Real-Time PCR (qPCR) for CYP1A1 mRNA Expression

-

RNA Isolation:

-

After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol, including a DNase treatment step to remove genomic DNA contamination.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a high-capacity cDNA reverse transcription kit with random primers or oligo(dT) primers.

-

-

qPCR:

-

Perform qPCR using a SYBR Green or TaqMan-based assay with primers specific for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB).

-

An example of qPCR cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Analyze the data using the comparative C_T_ (ΔΔC_T_) method to determine the relative fold change in CYP1A1 mRNA expression, normalized to the reference gene and compared to the vehicle-treated control.

-

Western Blot Analysis for CYP1A1 Protein Expression

-

Protein Extraction:

-

After treatment, wash cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

Determine the protein concentration using a BCA protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for human CYP1A1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.

-

Normalize the CYP1A1 band intensity to a loading control (e.g., β-actin or GAPDH).

-

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effect of this compound on CYP1A1 expression.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Aryl Hydrocarbon Receptor (AhR)-Independent Amiodarone (AMD) Toxicity in HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

CAY10464: A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAY10464 is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor implicated in a variety of physiological and pathological processes, including cancer and metabolic diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound. It is intended to serve as a resource for researchers and drug development professionals interested in utilizing this compound for in vitro and in vivo studies. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction

The Aryl Hydrocarbon Receptor (AhR) is a ligand-dependent transcription factor that mediates the toxic and biological effects of a wide range of environmental contaminants, such as polycyclic aromatic hydrocarbons. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs), leading to the transcriptional activation of target genes, including cytochrome P450 enzymes like CYP1A1.

Given the role of AhR in cellular processes such as proliferation, differentiation, and apoptosis, the development of selective AhR modulators has become an area of significant interest for therapeutic intervention. This compound emerged from a medicinal chemistry effort to develop stilbene (B7821643) derivatives of resveratrol (B1683913) with improved affinity and selectivity for the AhR.

Discovery and Synthesis

This compound, also referred to as compound 4j in its discovery publication, was developed and characterized by de Medina and colleagues in 2005. It was identified as a selective and high-affinity AhR antagonist with a Ki of 1.4 nM.[1]

Synthesis Protocol

The synthesis of this compound is based on the modification of the resveratrol scaffold. While the full detailed protocol from the original publication is not publicly available, the general synthetic strategy for stilbene derivatives often involves a Wittig or Horner-Wadsworth-Emmons reaction between a substituted benzylphosphonium salt or phosphonate (B1237965) ester and a substituted benzaldehyde.

General Reaction Scheme (Hypothetical based on common stilbene syntheses):

Mechanism of Action

This compound functions as a competitive antagonist of the Aryl Hydrocarbon Receptor. It binds to the ligand-binding pocket of the AhR, preventing the binding of endogenous or exogenous agonists. This inhibition blocks the subsequent conformational changes, nuclear translocation, and transcriptional activation of AhR target genes.

In Vitro Studies

This compound has been utilized in a variety of in vitro cell-based assays to probe the function of the AhR and to investigate its potential therapeutic effects.

Quantitative Data

| Assay Type | Cell Line | Parameter | Value | Reference |

| AhR Binding Affinity | Rabbit Liver Cytosol | Ki | 1.4 nM | [1] |

| CYP1A1 mRNA Expression | HepG2 | Inhibition | - | [1] |

| Apolipoprotein A-I (apo A-I) Gene Expression | HepG2 | Reversal of Benzo[a]pyrene suppression | - | [1] |

Experimental Protocols

While specific protocols for experiments using this compound are not always detailed in the literature, the following are generalized protocols for common assays in which this compound has been used. Researchers should optimize these protocols for their specific experimental conditions.

-

Cell Lines: HepG2 (human liver carcinoma), HT-22 (mouse hippocampal neuronal), SH-SY5Y (human neuroblastoma).

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

This protocol is a general guideline for assessing the effect of this compound on the expression of target proteins (e.g., AhR, CYP1A1).

-

Cell Lysis:

-

Treat cells with desired concentrations of this compound and/or an AhR agonist for the specified time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

This assay measures cell viability based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with various concentrations of this compound for the desired duration.

-

Resazurin Addition: Add resazurin solution to each well to a final concentration of approximately 0.15 mg/mL.

-

Incubation: Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader.

This assay quantifies the activity of caspases, which are key mediators of apoptosis.

-

Cell Treatment and Lysis:

-

Treat cells with this compound and/or an apoptosis-inducing agent.

-

Lyse the cells using a specific lysis buffer provided with the caspase activity assay kit.

-

-

Assay Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add a caspase-specific substrate (e.g., DEVD-pNA for caspase-3) conjugated to a chromophore or fluorophore.

-

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Signal Detection: Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

In Vivo Studies

Based on a comprehensive search of publicly available scientific literature, there is a notable lack of published in vivo efficacy or pharmacokinetic data for this compound. Researchers planning to use this compound in animal models should consider conducting preliminary studies to determine its pharmacokinetic profile, tolerability, and effective dose range.

Conclusion

This compound is a valuable research tool for investigating the role of the Aryl Hydrocarbon Receptor in various biological processes. Its high affinity and selectivity make it a potent antagonist for in vitro studies. While in vivo data is currently limited, the information provided in this guide serves as a foundational resource for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of targeting the AhR pathway with this compound.

References

Introduction to the Aryl Hydrocarbon Receptor (AHR)

An In-depth Technical Guide to the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix/Per-Arnt-Sim (bHLH/PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental contaminants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and other polycyclic aromatic hydrocarbons (PAHs), the AHR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes.[3][4][5] It functions as a cellular sensor for a wide array of small molecules, including dietary compounds, microbial metabolites, and endogenous ligands.[6][7]

Structurally, the AHR protein contains several key functional domains: an N-terminal bHLH domain, a central PAS domain (with PAS-A and PAS-B repeats), and a C-terminal transactivation domain.[2] The bHLH domain is critical for DNA binding, while the PAS domain mediates interactions with chaperone proteins, the ligand, and its dimerization partner, the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[2] In its inactive state, the AHR resides in the cytoplasm, complexed with a suite of chaperone proteins, including two molecules of heat shock protein 90 (Hsp90), AHR-interacting protein (AIP, also known as XAP2 or ARA9), and the co-chaperone p23.[2][8][9] This complex maintains the AHR in a conformation ready to bind ligands with high affinity.[9][10]

Upon ligand binding, the AHR undergoes a conformational change, leading to its nuclear translocation and the initiation of a transcriptional program. This classic signaling route is known as the canonical pathway. However, emerging research has uncovered a variety of non-canonical signaling mechanisms that expand the AHR's functional repertoire, including interactions with other signaling pathways and transcription factors.[11][12] This guide provides a detailed overview of the core AHR signaling pathways, quantitative data on ligand interactions, and key experimental protocols for studying AHR function.

The Canonical AHR Signaling Pathway

The canonical pathway is the best-characterized mechanism of AHR action. It involves a series of well-defined molecular events leading to the transcriptional activation of target genes.

-

Ligand Binding: Hydrophobic ligands diffuse across the cell membrane and bind to the PAS-B domain of the cytosolic AHR.[2][13] This binding event triggers a conformational change in the AHR protein.[2]

-

Nuclear Translocation: The conformational shift exposes a nuclear localization sequence (NLS) within the bHLH region of the AHR.[14] This allows the entire AHR-chaperone complex to be imported into the nucleus.[2]

-

Dimerization and DNA Binding: Once in the nucleus, the chaperone proteins dissociate, exposing the PAS-A and bHLH domains for dimerization. The ligand-activated AHR then forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), another bHLH/PAS protein.[5][15]

-

Transcriptional Activation: The AHR/ARNT heterodimer is a transcriptionally active complex that binds to specific DNA recognition sequences known as Xenobiotic Response Elements (XREs) or Dioxin Response Elements (DREs) in the promoter and enhancer regions of target genes.[5][16] The core XRE consensus sequence is 5'-GCGTG-3'.[11][17]

-

Gene Expression: Upon binding to an XRE, the AHR/ARNT complex recruits various co-activators, such as CBP/p300 and SRC-1, to initiate the transcription of a battery of target genes.[18][19] Prominent target genes include Phase I metabolizing enzymes (e.g., CYP1A1, CYP1A2, CYP1B1), Phase II enzymes (e.g., GST, NQO1), and the AHR Repressor (AHRR).[16][20]

-

Signal Termination: The signaling is terminated through multiple mechanisms. The AHR protein is exported from the nucleus and targeted for proteasomal degradation.[18][19] Furthermore, the induced AHRR protein acts as a negative feedback regulator by competing with AHR for binding to ARNT, thereby repressing AHR-mediated transcription.[19][21]

Non-Canonical AHR Signaling Pathways

Beyond the classic XRE-driven transcription, the AHR engages in multiple non-canonical signaling pathways that are independent of ARNT dimerization or XRE binding.[11][12] These pathways significantly broaden the biological impact of AHR activation.

-

Interaction with Other Transcription Factors: The activated AHR can physically interact with and modulate the activity of other key transcription factors.

-

NF-κB: AHR can interact directly with the RelA subunit of NF-κB, leading to either synergistic or inhibitory effects on the transcription of inflammatory genes in a context-dependent manner.[8][20]

-

Estrogen Receptor (ER): AHR activation can repress ER signaling by several mechanisms, including direct interaction with the ER at Estrogen Response Elements (EREs) or promoting ER degradation.[16]

-

Retinoblastoma Protein (RB): AHR can associate with RB to repress E2F-responsive genes, contributing to cell cycle inhibition.[16]

-

KLF6: A recently identified non-canonical pathway involves AHR interacting with Krüppel-like Factor 6 (KLF6) to bind to non-canonical XREs (NC-XREs) with a 5'-(GGGA)n-3' motif, regulating a different set of genes, such as p21.[11]

-

-

Non-Genomic Cytoplasmic Signaling: AHR can exert rapid effects directly within the cytoplasm. In its cytosolic complex, AHR is associated with the non-receptor tyrosine kinase c-Src.[8][10] Ligand binding can lead to the release and activation of c-Src, initiating downstream kinase cascades independent of nuclear translocation.[10]

-

E3 Ubiquitin Ligase Activity: The AHR itself possesses intrinsic E3 ubiquitin ligase activity, which can target other proteins for proteasomal degradation, representing another layer of non-genomic regulation.[10]

Quantitative Data: Ligand-Receptor Interactions

The affinity of a ligand for the AHR is a key determinant of its potency. Binding affinity is typically quantified by the equilibrium dissociation constant (Kd), with lower Kd values indicating higher affinity. The half-maximal effective concentration (EC50) from reporter gene assays is used to measure functional potency.

| Ligand | Receptor Species/System | Method | Binding Affinity (Kd) | Reference |

| TCDD | Recombinant human AHR-ARNT | Radioligand Binding | 39 ± 20 nM | [22] |

| TCDD | Recombinant human AHR-ARNT | Microscale Thermophoresis (MST) | 139 ± 99 nM | [22] |

| FICZ | Recombinant human AHR-ARNT | Microscale Thermophoresis (MST) | 79 ± 36 nM | [22] |

| TCDD | Human AhR-LBD (modeled) | In Silico Docking | -4.84 kcal/mol (Binding Energy) | [23] |

| FICZ | Human AhR-LBD (modeled) | In Silico Docking | -4.12 kcal/mol (Binding Energy) | [24] |

| ITE | Human AhR-LBD (modeled) | In Silico Docking | -3.46 kcal/mol (Binding Energy) | [24] |

Experimental Protocols

Studying the AHR signaling pathway requires a variety of specialized molecular and cellular techniques. Below are detailed methodologies for key experiments.

AHR Activation Luciferase Reporter Gene Assay

This is a widely used high-throughput method to screen for AHR agonists and antagonists by quantifying the transcriptional activation of an XRE-driven reporter gene.[1][25]

Principle: Cells are engineered to express the AHR and contain a plasmid where the luciferase gene is controlled by a promoter with multiple XREs. AHR activation by a ligand drives luciferase expression, which is measured as light output upon addition of a substrate.[1]

Detailed Methodology:

-

Cell Culture and Seeding:

-

Culture a suitable reporter cell line (e.g., HepG2 stably transfected with an XRE-luciferase construct) in the recommended medium (e.g., DMEM with 10% FBS).[1]

-

Trypsinize and count cells. Seed the cells into a white, clear-bottom 96-well plate at a density that will result in ~80-90% confluency at the time of the assay.[1]

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of test compounds, a reference agonist (e.g., TCDD), and a reference antagonist (e.g., CH-223191) in the appropriate cell culture medium.[26] Include a vehicle control (e.g., DMSO).

-

For antagonist screening, pre-incubate cells with the test compounds for 30-60 minutes before adding a fixed concentration of a reference agonist (typically at its EC80 value).

-

Gently remove the medium from the cells and add 100 µL of the prepared compound dilutions.

-

Incubate the plate for 16-24 hours at 37°C, 5% CO2.[26]

-

-

Luciferase Assay:

-

Remove the plate from the incubator and allow it to equilibrate to room temperature.

-

Aspirate the treatment medium and wash each well once with 100 µL of PBS.

-

Add 20-50 µL of a passive lysis buffer to each well and incubate for 15 minutes on an orbital shaker to ensure complete cell lysis.[1]

-

Measure luminescence using a plate luminometer according to the manufacturer's instructions for the luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System). Typically, this involves injecting the luciferase substrate and measuring light output for 2-10 seconds.[1]

-

If using a co-transfected control reporter (e.g., Renilla luciferase), inject the second substrate (e.g., Stop & Glo®) and measure its luminescence.

-

-

Data Analysis:

-

Normalize the firefly luciferase signal to the Renilla luciferase signal (if applicable) to control for transfection efficiency and cell number.[1]

-

Calculate fold induction by dividing the normalized signal of each treatment by the average normalized signal of the vehicle control.[27]

-

Plot the fold induction against the log of the compound concentration and use non-linear regression to determine EC50 (for agonists) or IC50 (for antagonists) values.[28]

-

Microscale Thermophoresis (MST) for Ligand Binding

MST is a biophysical technique to quantify molecular interactions in solution by measuring the motion of molecules along a microscopic temperature gradient. It is a powerful method to determine the Kd of AHR-ligand binding.[22]

Principle: A fluorescently labeled AHR protein is mixed with a serial dilution of an unlabeled ligand. The binding of the ligand to the AHR changes its size, charge, or solvation shell, which in turn alters its thermophoretic movement. This change is detected and used to calculate the binding affinity.[22]

Detailed Methodology:

-

Protein Preparation:

-

Express and purify recombinant AHR protein (e.g., a construct containing the ligand-binding domain) or the AHR/ARNT complex.[22] The protein must have an intrinsic fluorophore (like tryptophan) or be fluorescently labeled.

-

Ensure the protein is in a suitable buffer and at a constant concentration for the experiment (e.g., 250 nM).[22]

-

-

Ligand Preparation:

-

Prepare a 16-point serial dilution of the unlabeled test ligand in the same buffer as the protein.

-

-

MST Measurement:

-

Mix the constant concentration of labeled AHR with each dilution of the ligand.

-

Load the samples into hydrophilic glass capillaries.

-

Place the capillaries into the MST instrument (e.g., a Monolith NT.115).

-

The instrument applies a precise infrared laser to create a temperature gradient in the capillaries and records the change in fluorescence as molecules move out of the heated spot.

-

-

Data Analysis:

-

The instrument software records the change in normalized fluorescence (ΔFnorm) from the MST time traces.

-

Plot the ΔFnorm as a function of the ligand concentration.

-

Fit the resulting binding curve using the Kd model (non-linear regression) to determine the dissociation constant.[22]

-

Chromatin Immunoprecipitation Sequencing (ChIP-Seq)

ChIP-Seq is a genome-wide technique used to identify the DNA binding sites of a transcription factor like AHR.[29]

Principle: Cells are treated with a ligand to activate AHR. DNA-protein complexes are then cross-linked, the chromatin is sheared, and an antibody specific to AHR is used to immunoprecipitate the AHR-bound DNA fragments. The DNA is then purified and sequenced to map the binding sites across the entire genome.[17]

Detailed Methodology:

-

Cell Culture and Cross-linking:

-

Culture cells (e.g., MCF-7) to ~80% confluency. Treat with an AHR ligand (e.g., 10 nM TCDD) or vehicle for a time course representing maximal binding (e.g., 45 minutes).[17]

-

Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine.

-

-

Chromatin Preparation:

-

Harvest the cells, lyse them, and isolate the nuclei.

-

Resuspend the nuclei in a suitable buffer and sonicate the chromatin to generate DNA fragments in the range of 200-500 bp.[17]

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads to reduce non-specific binding.

-

Incubate the cleared chromatin overnight at 4°C with a ChIP-grade primary antibody against AHR (or ARNT). Include a non-specific IgG control.[17]

-

Add Protein A/G magnetic beads to the antibody-chromatin mixture and incubate to capture the immune complexes.

-

Wash the beads extensively with a series of low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads.

-

Reverse the formaldehyde cross-links by incubating at 65°C for several hours in the presence of high salt.

-